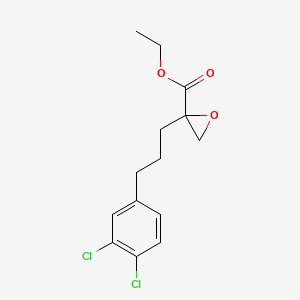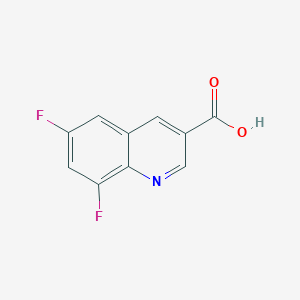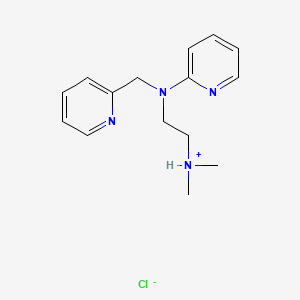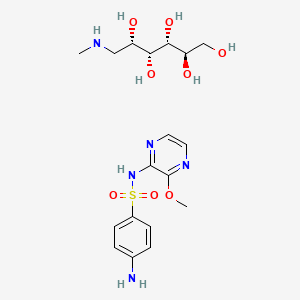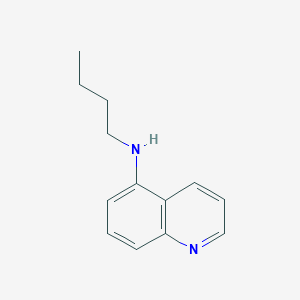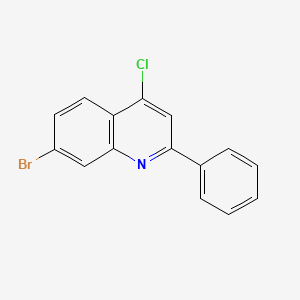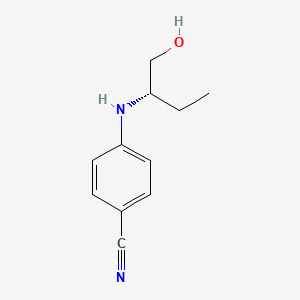
(S)-4-(1-Hydroxymethyl-propylamino)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(1-Hydroxymethyl-propylamino)benzonitrile is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol. It is characterized by the presence of a benzonitrile group attached to a propylamino chain with a hydroxymethyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Hydroxymethyl-propylamino)benzonitrile typically involves the reaction of a suitable benzonitrile derivative with a propylamino compound under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(1-Hydroxymethyl-propylamino)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-4-(1-Hydroxymethyl-propylamino)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-4-(1-Hydroxymethyl-propylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl and amino groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biological molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-4-(1-Hydroxymethyl-propylamino)benzonitrile: The enantiomer of (S)-4-(1-Hydroxymethyl-propylamino)benzonitrile, with similar but distinct properties.
4-(1-Hydroxymethyl-propylamino)benzonitrile: The racemic mixture of both enantiomers.
4-(1-Hydroxymethyl-ethylamino)benzonitrile: A structurally similar compound with an ethyl group instead of a propyl group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its interactions with biological targets and its overall chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
572923-29-6 |
|---|---|
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
4-[[(2S)-1-hydroxybutan-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C11H14N2O/c1-2-10(8-14)13-11-5-3-9(7-12)4-6-11/h3-6,10,13-14H,2,8H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
UKEFCRCYBODISD-JTQLQIEISA-N |
Isomerische SMILES |
CC[C@@H](CO)NC1=CC=C(C=C1)C#N |
Kanonische SMILES |
CCC(CO)NC1=CC=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)



